(2-t-Butoxynaphthalen-1-yl)Zinc bromide
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Overview
Description
(2-tert-butoxynaphthalen-1-yl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions and research applications. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butoxynaphthalen-1-yl)zinc bromide typically involves the reaction of 2-tert-butoxynaphthalene with zinc bromide in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a solution of (2-tert-butoxynaphthalen-1-yl)zinc bromide in tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of (2-tert-butoxynaphthalen-1-yl)zinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often packaged under inert gas to maintain its stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
(2-tert-butoxynaphthalen-1-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with (2-tert-butoxynaphthalen-1-yl)zinc bromide include palladium or nickel catalysts, which facilitate the coupling reactions. The reactions are typically carried out under an inert atmosphere to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving (2-tert-butoxynaphthalen-1-yl)zinc bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(2-tert-butoxynaphthalen-1-yl)zinc bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-tert-butoxynaphthalen-1-yl)zinc bromide involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound coordinates with the bromide ion, making the organic moiety more reactive towards electrophiles. This reactivity facilitates the formation of new carbon-carbon bonds, which is the basis for its use in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
(2-tert-butoxy-2-oxo-ethyl)zinc bromide: Another organozinc compound with similar reactivity and applications.
n-Butylzinc bromide: Used in similar coupling reactions but with different organic moieties.
Uniqueness
(2-tert-butoxynaphthalen-1-yl)zinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its tert-butoxy group provides steric hindrance, which can influence the outcome of reactions and make it suitable for specific synthetic applications .
Properties
Molecular Formula |
C14H15BrOZn |
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Molecular Weight |
344.6 g/mol |
IUPAC Name |
bromozinc(1+);2-[(2-methylpropan-2-yl)oxy]-1H-naphthalen-1-ide |
InChI |
InChI=1S/C14H15O.BrH.Zn/c1-14(2,3)15-13-9-8-11-6-4-5-7-12(11)10-13;;/h4-9H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
IJOXJASTCPDKHF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
Origin of Product |
United States |
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